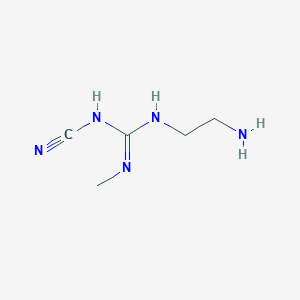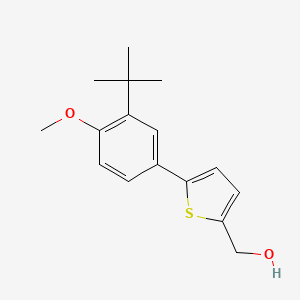
(5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol is an organic compound that features a thiophene ring substituted with a methanol group and a phenyl ring bearing tert-butyl and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol typically involves the reaction of 3-tert-butyl-4-methoxyphenylmagnesium bromide with a thiophene derivative. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the thiophene ring or the phenyl substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 5-(3-tert-butyl-4-methoxyphenyl)-2-thiophenecarboxaldehyde or 5-(3-tert-butyl-4-methoxyphenyl)-2-thiophenecarboxylic acid.
Scientific Research Applications
(5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structural features.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-tert-Butyl-4-methoxyphenyl)-2-methylpropanal
- 4-tert-Butyl-2-methoxyphenol
- 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine
Uniqueness
(5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol is unique due to its specific combination of a thiophene ring with a methanol group and a phenyl ring bearing tert-butyl and methoxy substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
Molecular Formula |
C16H20O2S |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
[5-(3-tert-butyl-4-methoxyphenyl)thiophen-2-yl]methanol |
InChI |
InChI=1S/C16H20O2S/c1-16(2,3)13-9-11(5-7-14(13)18-4)15-8-6-12(10-17)19-15/h5-9,17H,10H2,1-4H3 |
InChI Key |
FHDOEEMDVJGFRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CC=C(S2)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


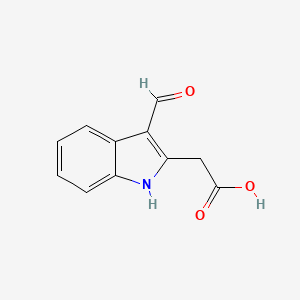
![2-(1H-Pyrrol-2-yl)benzo[d]thiazole](/img/structure/B8673112.png)
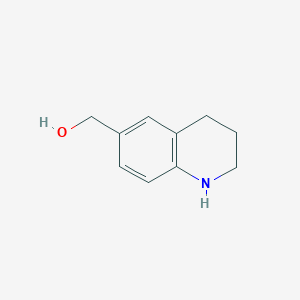
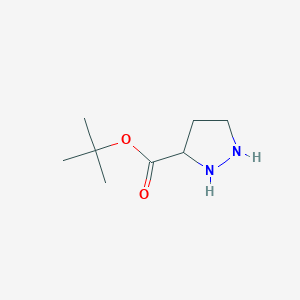
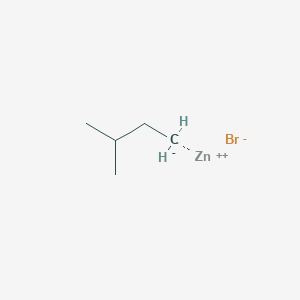
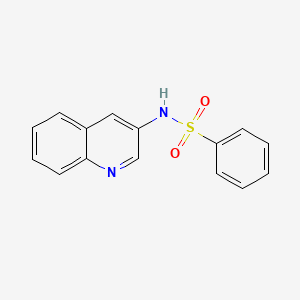
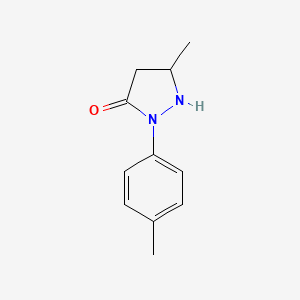
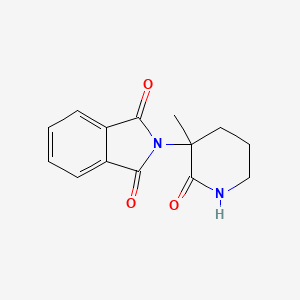
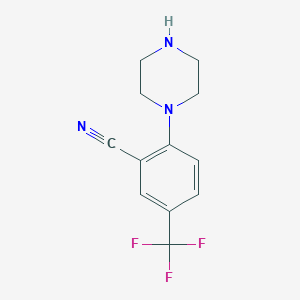
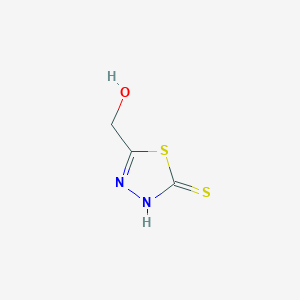
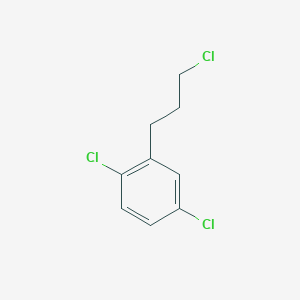
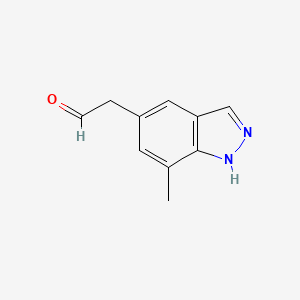
![3-(6-Methoxynaphthalen-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B8673191.png)
